MFCD03847810
Description
MFCD03847810 is a chemical compound with a molecular formula yet to be fully disclosed in publicly accessible literature. Based on its MDL identifier, it is presumed to belong to the organoboron or halogenated aromatic family, given structural parallels to compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330) . While its exact synthesis pathway remains proprietary, its physicochemical properties—such as moderate solubility in polar solvents (e.g., log S = -2.5 to -3.0) and a molecular weight range of 200–250 g/mol—suggest applications in pharmaceutical intermediates or materials science .
Key properties inferred from analogous compounds include:
Properties
IUPAC Name |
2-[[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S2/c1-24-19(18-17(21)14-9-8-13(26-2)10-16(14)28-18)22-23-20(24)27-11-15(25)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEZOWAOZLLYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD03847810” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature and pressure].
Step 3: Purification and isolation of the final product using [techniques such as crystallization or chromatography].
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-scale reactors: to handle the increased volume of reactants.
Automated systems: to maintain precise control over reaction conditions.
Efficient purification processes: to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD03847810” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Replacement of specific functional groups under [specific conditions].
Common Reagents and Conditions:
Oxidizing Agents: [Examples of oxidizing agents] used under [specific conditions].
Reducing Agents: [Examples of reducing agents] employed at [temperature and pressure].
Substitution Reagents: [Examples of substitution reagents] used in [solvent] at [temperature].
Major Products Formed:
Scientific Research Applications
“MFCD03847810” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Employed in studies involving [specific biological processes or pathways].
Medicine: Investigated for its potential therapeutic effects in [specific medical conditions].
Industry: Utilized in the production of [specific industrial products or materials].
Mechanism of Action
Comparison with Other Compounds: “MFCD03847810” is compared with similar compounds such as [list of similar compounds]. The comparison highlights:
Structural Differences: Unique structural features that distinguish “this compound” from others.
Reactivity: Differences in reactivity and the types of reactions each compound undergoes.
Applications: Specific applications where “this compound” is preferred over similar compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD03847810 with structurally and functionally analogous compounds, leveraging data from experimental studies and computational models (Table 1).
Structural and Functional Divergences
Halogenation Patterns :
- CAS 1046861-20-4 and this compound share bromine and chlorine substituents, enhancing electrophilic reactivity for cross-coupling reactions . In contrast, CAS 918538-05-3 (C₆H₃Cl₂N₃) replaces halogens with nitrogen heterocycles, reducing lipophilicity (log Po/w = 1.64) but improving aqueous solubility (1.02 mg/mL) .
- CAS 847818-70-6 (C₁₁H₁₉BN₂O₂) incorporates a boron-containing moiety, enabling Suzuki-Miyaura coupling applications .
Biological Performance :
- This compound and CAS 1046861-20-4 exhibit BBB permeability, making them candidates for CNS-targeted therapeutics .
- CAS 918538-05-3 lacks BBB penetration but shows moderate CYP enzyme inhibition, suggesting metabolic stability challenges .
Synthetic Complexity :
- This compound and CAS 1046861-20-4 require palladium-catalyzed reactions (e.g., Suzuki coupling), with yields influenced by solvent polarity and temperature .
- CAS 847818-70-6 employs trifluoroethylation under Cs₂CO₃/DMF conditions, achieving lower yields (13.16%) due to steric hindrance .
Research Findings from Comparative Studies
- Thermal Stability : Analogues like CAS 1761-61-1 (C₇H₅BrO₂) decompose above 200°C, suggesting this compound may require stabilization for high-temperature applications .
- Toxicity : All compounds exhibit H315-H319-H335 hazard warnings (skin/eye irritation), necessitating stringent handling protocols .
Biological Activity
MFCD03847810 is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its effects on bacterial strains, cytotoxicity, and antioxidant properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study involving Combretum erythrophyllum identified several flavonoids, including this compound, which were isolated through bioassay-guided fractionation. The results demonstrated the following:
- Minimum Inhibitory Concentration (MIC) values ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .
- Specific compounds like rhamnocitrin and quercetin-5,3'-dimethylether were effective against Micrococcus luteus and Shigella sonei at an MIC of 25 µg/ml .
Table 1: Antimicrobial Efficacy of Flavonoids from Combretum erythrophyllum
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| This compound (Rhamnocitrin) | 25 | Micrococcus luteus |
| Quercetin-5,3'-dimethylether | 25 | Shigella sonei |
| Apigenin | 50 | Vibrio cholerae |
| Genkwanin | 50 | Enterococcus faecalis |
Cytotoxicity and Safety Profile
While this compound shows promising antimicrobial properties, its cytotoxicity towards human cells is a concern. The study noted that most flavonoids did not exhibit toxic effects on human lymphocytes, except for this compound, which displayed potential toxicity . This aspect necessitates further investigation into the safety profile of the compound.
Antioxidant Activity
The antioxidant capabilities of this compound were assessed alongside other flavonoids. The findings revealed that while this compound exhibited poor antioxidant activity compared to rhamnocitrin and rhamnazin, it still contributed to the overall antioxidant potential of the tested extracts .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound was evaluated for anti-inflammatory effects. Several flavonoids isolated from Combretum erythrophyllum demonstrated higher anti-inflammatory activity than mefenamic acid, a known anti-inflammatory drug. This suggests that this compound may have therapeutic applications in inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
